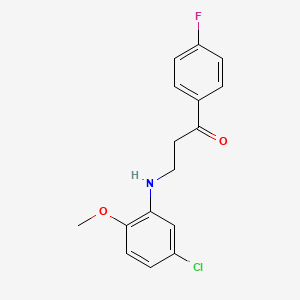
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone, commonly known as CMPF, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. CMPF has been found to possess a wide range of biochemical and physiological effects, making it a promising tool for further research and development.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Drug Precursors
The study by Choi et al. (2010) discusses the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in the synthesis of antidepressant drugs. This highlights the potential use of similar compounds in pharmaceutical synthesis, where the control of stereochemistry is crucial for the desired pharmacological activity Choi et al., 2010.
Polymer Science and Material Engineering
Kharas et al. (2016) and Savittieri et al. (2022) explore the synthesis and properties of novel copolymers, including those with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These studies demonstrate the use of structurally similar compounds in creating materials with specific thermal and mechanical properties, potentially applicable in various industrial and technological applications Kharas et al., 2016; Savittieri et al., 2022.
Corrosion Inhibition
Olasunkanmi and Ebenso (2019) investigate quinoxaline-based propanone derivatives as inhibitors of mild steel corrosion in hydrochloric acid, showing the compound's relevance in corrosion science. This suggests that related compounds could be explored for their protective effects against metal corrosion, an important aspect in extending the lifespan of metal-based structures and components Olasunkanmi & Ebenso, 2019.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-16-7-4-12(17)10-14(16)19-9-8-15(20)11-2-5-13(18)6-3-11/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHTEKJKVAYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone | |
CAS RN |
477328-92-0 |
Source


|
| Record name | 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



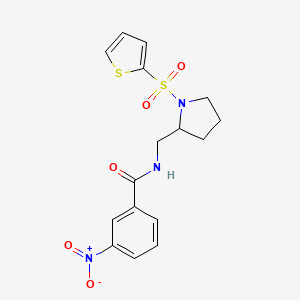

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)
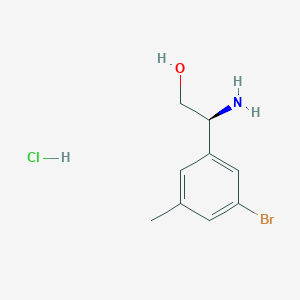
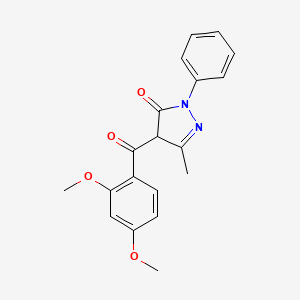
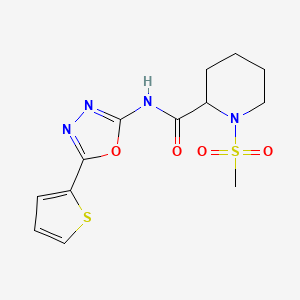
![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)
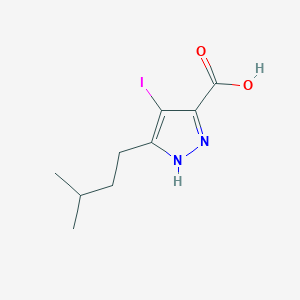
![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)